molecular formula C4H6N4O2S B1598336 [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid CAS No. 55862-52-7

[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

Cat. No.: B1598336
CAS No.: 55862-52-7
M. Wt: 174.18 g/mol
InChI Key: SAKPCQKTTXWGQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of 1-methyl-1H-tetrazole with a suitable thiolating agent. One common method is the reaction of 1-methyl-1H-tetrazole with methyl iodide to form 1-methyl-5H-tetrazole, which is then reacted with a thiolating agent such as sodium hydrosulfide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a compound that has garnered attention for its potential biological activities, particularly due to its structural similarity to carboxylic acids. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C4H6N4O2S
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 55862-52-7

The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, potentially allowing it to interact with various biological targets similarly.

Target Interaction

Tetrazoles often serve as metabolism-resistant isosteric replacements for carboxylic acids, enabling them to engage with biological systems effectively. The electrostatic properties of the tetrazole ring allow it to mimic the behavior of carboxylic acids, which can influence various biochemical pathways.

Biochemical Pathways

Given its structural characteristics, this compound may impact:

  • Cell Signaling : Altering pathways that are dependent on carboxylic acid interactions.
  • Gene Expression : Modulating transcription factors and other regulatory proteins.
  • Cellular Metabolism : Influencing metabolic processes through enzyme interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their efficacy against different microbial strains. Key findings include:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1Candida albicans50 μg/mL
2Candida glabrata50 μg/mL
3Aspergillus niger4.01 mM

These results suggest that the compound may serve as a potential lead in developing new antifungal agents .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assessments have been conducted. The compound's derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects at specific concentrations:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)25

These findings indicate that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action .

Pharmacokinetics and Bioavailability

Tetrazoles are generally more stable than traditional carboxylic acids, which can enhance the bioavailability of this compound. This stability may lead to prolonged therapeutic effects and reduced metabolic degradation in vivo .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives demonstrated effective inhibition against multiple fungal strains, with some compounds showing MIC values comparable to established antifungals like fluconazole .
  • Cytotoxicity Assessment : Research indicated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Synthesis and Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the tetrazole ring could enhance biological activity, providing a pathway for optimizing drug candidates .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPCQKTTXWGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390075
Record name [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55862-52-7
Record name [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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